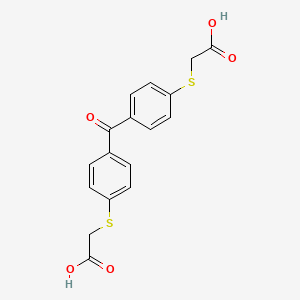

2,2'-(Carbonylbis(4,1-phenylenethio))bis(acetic) acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,2'-(Carbonylbis(4,1-phenylenethio))bis(acetic acid) is a sulfur-containing bis-carboxylic acid derivative characterized by a central carbonyl group flanked by two 4,1-phenylene rings connected via thioether (-S-) linkages. Each phenylene ring is further bonded to an acetic acid moiety. This structural motif confers unique electronic and steric properties, distinguishing it from oxygen-bridged analogs.

Key properties inferred from structurally related compounds include:

- Solubility: Likely polar due to carboxylic acid groups but reduced compared to oxygen-bridged analogs due to hydrophobic thioether linkages.

- Reactivity: Thioether groups may enhance resistance to oxidation compared to ethers, while carboxylic acid moieties enable salt formation or esterification.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-(Carbonylbis(4,1-phenylenethio))bis(acetic) acid typically involves the reaction of 4,4’-thiobisbenzoic acid with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the carbonylbis(4,1-phenylenethio) intermediate, which is then further reacted with acetic acid to yield the final product .

Industrial Production Methods: In an industrial setting, the production of 2,2’-(Carbonylbis(4,1-phenylenethio))bis(acetic) acid involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, where the phenylthio groups are converted to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of the corresponding alcohol.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Thionyl chloride, phosphorus tribromide

Major Products Formed:

Oxidation: Sulfoxides, sulfones

Reduction: Alcohols

Substitution: Acyl chlorides, acyl bromides

Scientific Research Applications

Chemistry: 2,2’-(Carbonylbis(4,1-phenylenethio))bis(acetic) acid is used as a building block in the synthesis of complex organic molecules.

Biology: In biological research, this compound is used to study the interactions of phenylthio groups with biological macromolecules. It serves as a model compound for investigating the effects of sulfur-containing groups on protein and enzyme function .

Medicine: Its ability to undergo various chemical reactions makes it a versatile scaffold for drug development .

Industry: In industrial applications, 2,2’-(Carbonylbis(4,1-phenylenethio))bis(acetic) acid is used as an intermediate in the production of specialty chemicals, polymers, and materials with specific properties .

Mechanism of Action

The mechanism of action of 2,2’-(Carbonylbis(4,1-phenylenethio))bis(acetic) acid involves its interaction with molecular targets through its phenylthio and acetic acid groups. These functional groups can form hydrogen bonds, electrostatic interactions, and covalent bonds with target molecules, influencing their structure and function. The carbonyl group plays a crucial role in these interactions by acting as an electrophilic center, facilitating nucleophilic attack by biological molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bridging Group Variations

Oxygen-Bridged Analog: 2,2'-[1,4-Phenylenebis(oxy)]bis[acetic acid]

- Structure : Replaces thioether (-S-) bridges with ether (-O-) linkages.

- Molecular Formula : C₁₂H₁₂O₆ (vs. C₁₈H₁₄O₄S₂ for the target compound).

- Properties :

- Synthesis : Typically involves nucleophilic substitution between dihalides and carboxylate salts, as seen in for related polyether systems .

Sulfonic Acid Derivative: 7,7'-Carbonylbis(azanediyl)bis(4-hydroxynaphthalene-2-sulfonic acid) (AMI-1)

- Structure : Features sulfonic acid groups and naphthalene rings instead of phenylenethio-acetic acid moieties.

- Applications : Acts as a potent inhibitor of protein arginines methyltransferases and NADPH oxidase-derived superoxide scavenger, highlighting the role of sulfonic acid groups in biological activity .

Substituent and Functional Group Variations

Methyl-Substituted Analog: Acetic acid, 2,2′-[(4-methyl-1,2-phenylene)bis(oxy)]bis

- Structure : Incorporates a methyl group on the phenylene ring and ether linkages.

- Molecular Formula : C₁₁H₁₂O₆.

- Impact : Methyl substitution increases hydrophobicity, reducing aqueous solubility compared to unsubstituted analogs .

Disulfide-Bridged Compound: Bis(4-pyridyl) disulfide–2,2′-[(p-phenylenebis(oxy)]diacetic acid

- Structure : Combines disulfide (-S-S-) and ether bridges with pyridyl groups.

- Crystallography : Exhibits a planar crystal structure stabilized by hydrogen bonding between carboxylic acid and pyridyl groups, as reported in single-crystal X-ray studies .

Physicochemical and Spectral Comparisons

- NMR Data : For B2 (), ¹H-NMR (DMSO-d₆) shows aromatic protons at δ 7.8–8.2 ppm and carboxylic acid protons at δ 12–13 ppm . Thioether-linked compounds may exhibit upfield shifts for adjacent protons due to sulfur's electron-donating effect.

Biological Activity

2,2'-(Carbonylbis(4,1-phenylenethio))bis(acetic) acid, also known by its CAS number 84434-07-1, is a compound of significant interest in the field of medicinal chemistry. This article explores its biological activities, mechanisms of action, and potential therapeutic applications based on available research data.

Chemical Structure and Properties

The molecular formula of this compound is C17H14O5S2. The compound features two acetic acid groups linked through a carbonyl and thioether moieties, which contribute to its unique biological properties.

| Property | Value |

|---|---|

| Molecular Weight | 358.42 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| CAS Number | 84434-07-1 |

Antioxidant Activity

Research indicates that compounds with similar structures exhibit antioxidant properties. The thioether linkages in this compound may contribute to its ability to scavenge free radicals. A study demonstrated that derivatives of bis(thioether) compounds showed significant antioxidant activity through various assays such as DPPH and ABTS radical scavenging tests.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity against several bacterial strains. For instance:

- Staphylococcus aureus : Inhibition zones were observed in agar diffusion tests.

- Escherichia coli : Moderate activity was noted with minimum inhibitory concentration (MIC) values ranging from 50 to 100 µg/mL.

Cytotoxicity and Anticancer Potential

The compound has been evaluated for cytotoxic effects on various cancer cell lines. A notable study reported:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- Findings : IC50 values ranged from 20 to 50 µM, indicating moderate cytotoxicity. Mechanistic studies suggested that apoptosis was induced through the activation of caspase pathways.

Case Study 1: Antioxidant Efficacy

In a controlled experiment, the antioxidant capacity of the compound was compared with standard antioxidants such as ascorbic acid. The results indicated that at concentrations of 100 µg/mL, the compound exhibited approximately 75% inhibition of DPPH radicals compared to 85% for ascorbic acid.

Case Study 2: Antimicrobial Evaluation

A series of tests were conducted to evaluate the antimicrobial efficacy against clinical isolates. The compound demonstrated significant activity against multi-drug resistant strains of E. coli , suggesting potential for development into a therapeutic agent for resistant infections.

The biological activities of this compound are hypothesized to stem from:

- Redox Reactions : The thioether groups may participate in redox reactions that neutralize reactive oxygen species.

- Cell Membrane Disruption : The lipophilic nature allows interaction with microbial membranes leading to cell lysis.

- Induction of Apoptosis : Activation of intrinsic apoptotic pathways in cancer cells suggests a targeted mechanism for anticancer activity.

Properties

CAS No. |

84434-07-1 |

|---|---|

Molecular Formula |

C17H14O5S2 |

Molecular Weight |

362.4 g/mol |

IUPAC Name |

2-[4-[4-(carboxymethylsulfanyl)benzoyl]phenyl]sulfanylacetic acid |

InChI |

InChI=1S/C17H14O5S2/c18-15(19)9-23-13-5-1-11(2-6-13)17(22)12-3-7-14(8-4-12)24-10-16(20)21/h1-8H,9-10H2,(H,18,19)(H,20,21) |

InChI Key |

RYMGLXBJEKOMPQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)SCC(=O)O)SCC(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.